N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide
Description
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with fluorine (at position 3) and methoxy (at position 4). The sulfonamide group is further linked to a piperidine scaffold modified with a cyclopentyl substituent at the nitrogen atom.
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O3S/c1-24-18-7-6-16(12-17(18)19)25(22,23)20-13-14-8-10-21(11-9-14)15-4-2-3-5-15/h6-7,12,14-15,20H,2-5,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXOEQRVNFILRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C16H22FN3O2S
- Molecular Weight : 355.43 g/mol
- IUPAC Name : this compound
Research indicates that this compound acts as an inhibitor of specific kinases involved in inflammatory and immune responses. It is particularly noted for its role as an inhibitor of Interleukin receptor-associated kinases (IRAKs), which are critical in the signaling pathways of pro-inflammatory cytokines.
Key Mechanisms:
- Inhibition of IRAK-4 : The compound has shown effectiveness in inhibiting IRAK-4, a kinase that plays a pivotal role in the signaling pathways activated by Toll-like receptors (TLRs) and interleukin receptors. This inhibition can lead to a reduction in inflammation and modulation of immune responses .
- Targeting Bruton's Tyrosine Kinase (BTK) : Preliminary studies suggest potential interactions with BTK, which is involved in B-cell receptor signaling, indicating possible applications in treating B-cell malignancies .
Biological Activity and Efficacy
The biological activity of this compound has been evaluated through various assays and studies.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant inhibitory effects on cell lines expressing IRAK-4. The following table summarizes key findings from these studies:
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HEK293T | 0.5 | IRAK-4 Inhibition | |
| Ramos B cells | 0.8 | BTK Inhibition | |
| THP-1 | 0.6 | Cytokine Modulation |
In Vivo Studies
Animal models have also been employed to assess the therapeutic potential of this compound. Notably, it has been tested in models of rheumatoid arthritis and other inflammatory conditions.
Case Study: Rheumatoid Arthritis Model
A study conducted on collagen-induced arthritis in rats demonstrated that administration of the compound resulted in:
Comparison with Similar Compounds
Substituent Variations on Piperidine/Phenyl Rings
- Target Compound : Cyclopentyl group on piperidine; 3-fluoro-4-methoxybenzene sulfonamide.
- Compound 13p (): Features a fluorobenzoyl-piperidine group and a ureidopyrimidine moiety. This structure exhibits herbicidal activity, likely due to its bulky substituents enhancing target binding .
- 4-fluoro-N-[4-methoxy-3-(1-methylpiperidin-4-ylamino)phenyl]benzenesulfonamide (): Methyl group on piperidine instead of cyclopentyl; similar fluorophenyl sulfonamide core.
- N-(4-Methoxyphenyl)benzenesulfonamide (): Simpler structure lacking piperidine and fluorine. Demonstrates foundational sulfonamide bioactivity, emphasizing the role of methoxy and sulfonamide groups in binding interactions .
Molecular Weight and Physicochemical Properties
*Calculated based on formula. †Predicted using fragment-based methods. ‡Reported in .
Impact of Fluorine and Methoxy Groups
- The 3-fluoro substituent in the target compound likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogues (e.g., ).
- The 4-methoxy group may contribute to hydrogen bonding or π-stacking interactions, similar to its role in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
